B1580323 ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)

ALGAL LYOPHILIZED CELLS (U-13C+; U-15N)

カタログ番号: B1580323
分子量: NA
注意: 研究専用です。人間または獣医用ではありません。
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説明

ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) is a useful research compound. Molecular weight is NA. The purity is usually 98%.
BenchChem offers high-quality ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ALGAL LYOPHILIZED CELLS (U-13C+; U-15N) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子量

NA

純度

98%

製品の起源

United States
Foundational & Exploratory

Strategic Sourcing and Utilization of U-13C/U-15N Algal Biomass for High-Fidelity Complex Mixture Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics and proteomics, the "matrix effect"—where co-eluting compounds alter ionization efficiency—remains the primary adversary of accuracy. While synthetic isotopically labeled internal standards (IS) correct for specific analytes, they fail to address the global complexity of biological matrices.

This guide details the sourcing, production, and validation of Uniformly Labeled (U-13C, U-15N) Algal Cells . Unlike simple synthetic mixtures, algal biomass provides a "biologically coherent" complex mixture of thousands of metabolites, lipids, and proteins. When used as a global Internal Standard (IS), these cells allow for Isotopic Ratio Outlier Analysis (IROA) and precise normalization across heterogeneous samples.

The Rationale: Why Algal Biomass?

The choice of algae (specifically Chlamydomonas reinhardtii or Spirulina platensis) over yeast or bacteria for complex mixture analysis is driven by three factors:

  • Metabolic Diversity: Algae bridge the gap between plant and animal metabolomes, containing high lipid complexity (unlike E. coli) and photosynthetic pigments, making them ideal for broad-spectrum analysis.

  • Cost-Efficient Labeling: Algae are autotrophic/mixotrophic. They can be labeled using inorganic precursors (

    
     or 
    
    
    
    -acetate and
    
    
    ) rather than expensive labeled glucose required for heterotrophs.
  • The "Universal" Reference: A U-13C/U-15N algal lysate creates a mirror image of the analyte signals in Mass Spectrometry (MS). Every biological peak in the sample appears as a doublet (light/heavy), allowing for automatic noise removal and precise quantification.

Sourcing Strategy: Commercial vs. In-House

The first critical decision is whether to procure lyophilized cells or cultivate them in-house. This decision relies on volume requirements and the need for specific enrichment levels (>98% is critical for spectral clarity).

Decision Matrix
FeatureCommercial Sourcing (e.g., CIL, Sigma)In-House Cultivation
Cost High (

1,000/gram)
Low (after setup)
Enrichment Certified >98% 13C, >98% 15NVariable (Requires strict QC)
Consistency High (Batch-certified)Operator-dependent
Lead Time Immediate3–4 weeks per batch
Customization Low (Standard strains only)High (Specific mutants/strains)
Workflow Visualization: Sourcing Decision Tree

Methodological & Application

Unlocking the Algal Metabolome: A Detailed Protocol for Stable Isotope-Labeled Metabolite Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the extraction of metabolites from algal cells uniformly labeled with ¹³C and ¹⁵N. This application note moves beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reproducible workflow for accurate metabolomic analysis.

Introduction: The Importance of a Validated Extraction Protocol

The primary challenge in algal metabolomics is to instantaneously halt metabolic activity while efficiently extracting a representative profile of both polar and non-polar metabolites. This requires careful consideration of quenching, cell lysis, and solvent extraction methodologies. This protocol outlines a validated approach that addresses these challenges, providing a foundation for high-quality metabolomic data acquisition.

Core Principles of Metabolite Extraction from Algae

A successful metabolite extraction protocol for uniformly labeled algal cells hinges on three key principles:

  • Rapid and Effective Quenching: The metabolic state of a cell is highly dynamic, with metabolite turnover occurring on the timescale of seconds.[1][2][3] Therefore, it is imperative to rapidly quench all enzymatic activity at the point of sample collection to preserve the in vivo metabolic snapshot.

  • Complete Cell Lysis: Algal cell walls can be notoriously robust, presenting a significant barrier to solvent penetration.[4][5] The chosen lysis method must be rigorous enough to ensure complete disruption of the cell wall and membrane, allowing for the release of intracellular metabolites.

  • Comprehensive Metabolite Extraction: The metabolome encompasses a wide range of molecules with diverse chemical properties. The solvent system must be capable of efficiently extracting both hydrophilic (e.g., amino acids, organic acids, sugars) and hydrophobic (e.g., lipids, pigments) compounds.

This protocol is designed to address these principles through a combination of optimized quenching, mechanical lysis, and a biphasic solvent extraction.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the metabolite extraction protocol from U-¹³C U-¹⁵N algal cells.

ExtractionWorkflow cluster_harvest Cell Harvesting & Quenching cluster_lysis Cell Lysis cluster_extraction Biphasic Solvent Extraction cluster_fractions Fraction Collection & Preparation Harvest 1. Harvest Algal Culture (e.g., Centrifugation) Quench 2. Rapid Quenching (-40°C 60% Methanol/HEPES) Harvest->Quench Immediate Transfer Lysis 3. Mechanical Lysis (e.g., Bead Beating) Quench->Lysis AddSolvents 4. Add Chloroform & Water Lysis->AddSolvents Vortex 5. Vortex & Centrifuge AddSolvents->Vortex PhaseSeparation 6. Separate Phases Vortex->PhaseSeparation Polar Aqueous Phase (Polar Metabolites) PhaseSeparation->Polar NonPolar Organic Phase (Non-Polar Metabolites) PhaseSeparation->NonPolar Drying 7. Dry Fractions Polar->Drying NonPolar->Drying Reconstitution 8. Reconstitute for Analysis Drying->Reconstitution

Sources

Preparation of 13C 15N algal hydrolysates for amino acid quantification

High-Fidelity Preparation of C/ N Algal Hydrolysates for Absolute Amino Acid Quantification

Introduction & Scientific Rationale

In quantitative proteomics and metabolomics, matrix effects—ion suppression or enhancement—compromise the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gold standard for correcting these variances is the use of Stable Isotope Labeled Internal Standards (SIL-IS).

While synthetic isotopologues are available for individual amino acids, they are cost-prohibitive for large-scale profiling. A scientifically robust and cost-effective alternative is the generation of a uniformly labeled (


C, 

N) algal hydrolysate



The Core Challenge: The utility of this hydrolysate depends entirely on the accuracy of its characterization . Unlike synthetic standards weighed from a bottle, a hydrolysate is a complex biological mixture. You cannot simply weigh the dried lysate and assume 100% purity. Therefore, this protocol integrates a Reverse Isotope Dilution Mass Spectrometry (R-IDMS) workflow to self-validate the concentration of the labeled amino acids against a NIST-traceable unlabeled standard.

Experimental Workflow

The following diagram outlines the critical path from biomass to validated internal standard.

AlgalHydrolysiscluster_0Validation LoopHydrolysisAcid Hydrolysis(6M HCl, 110°C, 24h)CleanupAcid Removal(Vacuum Centrifugation)Hydrolysis->Cleanup Inert N2 FlushQC_CheckReverse IsotopeDilution (R-IDMS)Cleanup->QC_Check Aliquot AFinalStockQuantified MasterMix (IS)Cleanup->FinalStock Bulk StorageDerivatizationOptional Derivatization(e.g., OPA/FMOC or Butyl)MS_AnalysisLC-MS/MS AnalysisMS_Analysis->FinalStock Calc. Conc.BiomassLyophilized 13C/15NAlgal BiomassBiomass->Hydrolysis 5-10 mgUnlabeledStdNIST-TraceableUnlabeled AA MixUnlabeledStd->QC_Check Aliquot BQC_Check->MS_Analysis Mix A + B

Figure 1: Critical path for generating and validating stable isotope-labeled amino acid mixtures. Note the "Validation Loop" where the unknown labeled mix is quantified against a known unlabeled standard.

Materials & Reagents

  • Biomass: Lyophilized

    
    C (98%+) 
    
    
    N (98%+) Algal Cells (e.g., Spirulina or Chlorella).
  • Hydrolysis Acid: 6 M Hydrochloric Acid (HCl), LC-MS grade.

  • Oxidation Scavenger: Phenol (Crystalline, ACS grade).

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon.
    
  • Calibration Standard: NIST SRM 2389a (Amino Acids in 0.1 mol/L HCl) or equivalent certified mix.

  • Equipment: Heating block (110°C), Vacuum Concentrator (e.g., SpeedVac), Screw-cap hydrolysis vials (Teflon-lined caps).

Protocol 1: High-Fidelity Acid Hydrolysis

This step cleaves peptide bonds.[1][2] The use of 6 M HCl at 110°C is the Arrhenius-optimized standard for efficient hydrolysis.

Critical Mechanism: Tryptophan is destroyed by acid hydrolysis.[1][3][4] Cysteine and Methionine are prone to oxidation.[1][3][4]

  • Mitigation: We add phenol to scavenge halogens (preventing Tyrosine chlorination) and flush with

    
     to minimize oxidation.
    
Step-by-Step:
  • Weighing: Accurately weigh 5–10 mg of labeled algal biomass into a hydrolysis vial.

  • Reagent Addition: Add 1 mL of 6 M HCl containing 0.1% (w/v) phenol .

    • Why Phenol? It acts as a scavenger to prevent the chlorination of Tyrosine rings, which would shift the mass and ruin the standard for Tyr quantification [1].

  • Deoxygenation: Flush the vial headspace with a gentle stream of Nitrogen for 30–60 seconds. Immediately seal with a Teflon-lined cap.

    • Note: Oxygen presence leads to the formation of Methionine Sulfoxide (MetSO), complicating quantification.

  • Incubation: Place in a heating block at 110°C for 24 hours .

    • Time-Course: 24h is standard.[1] <20h may leave hydrophobic bonds (Val-Val, Ile-Ile) uncleaved; >48h degrades Serine and Threonine [2].

  • Cooling: Allow vials to cool to room temperature before opening to prevent aerosolization of hazardous acid vapors.

Protocol 2: Acid Removal & Cleanup

The highly acidic supernatant is incompatible with most LC columns and derivatization agents.

Step-by-Step:
  • Centrifugation: Centrifuge the hydrolysate at 10,000

    
     g for 5 minutes to pellet cellular debris (silica cell walls, unhydrolyzed carbohydrates).
    
  • Transfer: Transfer the supernatant (containing free labeled amino acids) to a fresh glass vial.

  • Drying: Evaporate the HCl using a vacuum concentrator (SpeedVac) or a Nitrogen evaporator at 45°C until a dry residue remains.

    • Caution: Do not over-dry or bake the residue, as this can promote re-polymerization or charring.

  • Reconstitution: Re-dissolve the residue in 1 mL of 0.1 M HCl or water (depending on downstream application). This is your "Master Hydrolysate Stock."

Protocol 3: Reverse Isotope Dilution (The Validation)

This is the most critical section. You currently have a liquid with unknown concentrations of


Method: Reverse Isotope Dilution Mass Spectrometry (R-IDMS).

  • Normal IDMS: Known Label + Unknown Sample

    
     Measure Ratio.
    
  • Reverse IDMS: Unknown Label + Known Unlabeled Standard

    
     Measure Ratio.
    
Procedure:
  • Preparation of Standards:

    • Mix A (Unlabeled): Dilute NIST SRM 2389a (or equivalent) to 100 µM (final) for all amino acids.

    • Mix B (Labeled): Dilute your "Master Hydrolysate Stock" 1:100.

  • Spiking: Create three replicates:

    • Mix 50 µL of Mix A + 50 µL of Mix B .

  • Analysis: Inject onto your LC-MS/MS system (using your standard amino acid method, e.g., HILIC or C18-derivatized).

  • Calculation: Use the following equation to calculate the concentration of the labeled amino acid (

    
    ) in your hydrolysate:
    
Data Output Example (R-IDMS Results)
Amino AcidNIST Std Conc.[5][6] (

M)
Measured Ratio (L/N)Calculated Hydrolysate Conc. (mM)Recovery Note
Alanine 1001.2012.0High stability
Leucine 1001.1511.5Complete hydrolysis
Serine 1000.858.5~15% loss (acid labile) [2]
Glutamate 1002.1021.0Includes Gln

Glu conversion

Technical Discussion & Troubleshooting

The Glutamine/Asparagine Problem

Acid hydrolysis deamidates Asparagine (Asn) to Aspartate (Asp) and Glutamine (Gln) to Glutamate (Glu).

  • Result: The "Aspartate" peak in your hydrolysate represents the sum of original Asp + Asn.[3]

  • Implication: You cannot use this hydrolysate to quantify Asn or Gln individually in a sample unless you perform a separate enzymatic hydrolysis. For standard acid-hydrolysis metabolomics, report results as "Asx" (Asp+Asn) and "Glx" (Glu+Gln).[3]

Tryptophan and Cysteine[1][4][8]
  • Tryptophan: Completely destroyed in 6 M HCl. If Trp quantification is required, you must spike the final hydrolysate with synthetic

    
    C/
    
    
    N Tryptophan. Alternatively, perform alkaline hydrolysis (4.2 M NaOH) on a separate biomass aliquot [3].
  • Cysteine: Oxidizes to cystine or cysteic acid.[3] For precise quantification, perform performic acid oxidation prior to hydrolysis to convert all Cys to Cysteic Acid, which is stable.[1]

Storage Stability

Store the Master Hydrolysate Stock at -80°C. It is stable for >2 years. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

References

  • Waters Corporation. (2020). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins.
  • National Institute of Standards and Technology (NIST). (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Hickman, D. et al. (2011). Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

Generating complex reference materials from labeled algal cells

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Isotopically Labeled Algal Lysates as Complex Reference Materials for High-Resolution Mass Spectrometry

Executive Summary

In quantitative omics (metabolomics, lipidomics, proteomics), matrix effects —the alteration of ionization efficiency by co-eluting components—remain the primary source of quantitative error. Traditional Stable Isotope Dilution (SID) uses single synthetic internal standards (IS), which fail to correct for the complex matrix interferences affecting thousands of untargeted analytes.

This Application Note details a protocol to generate Complex Biogenic Reference Materials (CBRMs) using the model microalga Chlamydomonas reinhardtii. By cultivating algal cells in a


-exclusive environment, we generate a "mirror" lysate where every carbon atom is replaced by 

. When spiked into experimental samples, this lysate provides a retention-time-matched, isotopically heavy internal standard for the entire metabolome, enabling global normalization of matrix effects.
Strategic Rationale: The Algal Advantage

Algae represent a superior platform for CBRM production compared to yeast or mammalian cells due to their metabolic plasticity and ability to grow autotrophically on simple inorganic precursors.

Table 1: Comparative Analysis of Internal Standard Strategies

FeatureSynthetic Standards (Spike-in)Mammalian Cell (

-Glucose)
Algal CBRM (

-Bicarbonate)
Coverage Single Target (Targeted)Broad (Untargeted)Universal (Metabolites + Lipids)
Cost High (Per compound)High (Media costs)Low (Inorganic Salts)
Labeling Efficiency 100%~95-98% (Glucose scrambling)>99% (Sole C-Source)
Matrix Match LowMediumHigh (Plant/Food/Env. proxy)
Scalability LinearLowExponential
Production Workflow Visualization

The following diagram outlines the closed-loop production of U-


 labeled biomass.

AlgalLabelingWorkflow Inoculum 1. Inoculum (C. reinhardtii) Bioreactor 3. Photobioreactor (Closed System) Inoculum->Bioreactor Seed MediaPrep 2. Minimal Media (13C-Bicarbonate) MediaPrep->Bioreactor Feed Quench 4. Cryo-Quenching (-40°C Methanol) Bioreactor->Quench Harvest (OD750 ~0.8) Extraction 5. Biphasic Extraction (Metabolites/Lipids) Quench->Extraction Cell Lysis QC 6. QC Validation (Isotopic Enrichment) Extraction->QC MS Analysis

Figure 1: End-to-end workflow for generating uniformly labeled algal reference materials. Critical control points (Red) ensure metabolic stasis and label integrity.

Protocol A: Autotrophic -Labeling

Objective: To achieve >99% isotopic enrichment (IE) of the algal biomass.

Materials
  • Strain: Chlamydomonas reinhardtii (Wild Type CC-125 or similar).[1]

  • Media: Modified HSM (High Salt Medium) or TP (Tris-Phosphate) lacking acetate.

  • Label Source: Sodium Bicarbonate-

    
     (
    
    
    
    , 99 atom %
    
    
    ).
  • Vessel: Gas-tight glass bioreactor or sealed culture flasks.

Step-by-Step Methodology
  • Nitrogen Starvation (Pre-culture): Inoculate algae in standard unlabeled minimal media. Grow to log phase, then centrifuge (2000 x g, 5 min) and wash pellets 2x with nitrogen-free media. This depletes internal carbon reserves.

  • Labeling Media Preparation: Prepare minimal media using sterile ultrapure water.

    • Critical Step: Do not use organic buffers (like HEPES or TRIS) unless they are also

      
      -labeled, as algae can scavenge carbon from them. Use phosphate buffer.
      
    • Add

      
       to a final concentration of 25 mM.
      
    • Adjust pH to 7.0 rapidly and seal immediately to prevent

      
       off-gassing.
      
  • Inoculation: Resuspend washed cells into the

    
    -media at a low density (
    
    
    
    cells/mL).
  • Cultivation:

    • Incubate under continuous light (

      
      ) at 25°C.
      
    • Agitation: Orbital shaking (120 rpm).

    • Passaging: To ensure >99% labeling, perform three consecutive passages in

      
       media. This dilutes the initial 
      
      
      
      "seed" carbon to negligible levels (
      
      
      ).

Expert Insight: Unlike heterotrophic labeling (glucose), autotrophic labeling forces the cell to build every structure from the inorganic


 source. This eliminates "isotopic scrambling" often seen in mammalian systems.
Protocol B: Cryogenic Quenching & Dual-Phase Extraction

Objective: To extract hydrophilic metabolites and lipophilic compounds while preserving their chemical stability.

Materials
  • Quenching Solution: 60% Methanol (pre-chilled to -40°C).

  • Extraction Solvent: Chloroform / Methanol / Water (Bligh & Dyer ratio).

  • Bead Beater (e.g., Precellys) and glass beads.

Step-by-Step Methodology
  • Metabolic Quenching:

    • Rapidly transfer culture to pre-chilled centrifuge tubes containing -40°C methanol (1:1 ratio).

    • Centrifuge at 4,000 x g for 3 min at -10°C. Discard supernatant.

    • Note: Speed is critical to prevent turnover of ATP and sugar phosphates.

  • Lysis & Extraction:

    • Resuspend pellet in cold Methanol/Chloroform (2:1 v/v).

    • Add glass beads (0.5 mm) and homogenize (3 cycles x 30 sec, 6000 rpm).

    • Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (Chloroform:Methanol:Water).

    • Vortex vigorously and centrifuge (10,000 x g, 5 min).

  • Phase Separation:

    • Upper Phase (Polar): Contains amino acids, sugars, organic acids.

    • Lower Phase (Non-polar): Contains lipids, pigments, fatty acids.

    • Interphase: Proteins (can be hydrolyzed for proteomics standards).

  • Storage: Aliquot phases, dry under nitrogen gas, and store at -80°C.

Application Logic: The "Mirror" Effect

When analyzing an experimental sample (e.g., unlabeled algal extract or plant tissue), the CBRM is spiked in before extraction.

MS_Logic Sample Experimental Sample (12C-Light) Mix Mixture Sample->Mix CBRM CBRM Spike (13C-Heavy) CBRM->Mix MS LC-MS/MS Analysis Mix->MS Result Co-Eluting Peak Pairs (Light/Heavy) MS->Result m/z shift

Figure 2: The Co-Elution Principle. The


 metabolites (Heavy) co-elute perfectly with analytes (Light), experiencing identical matrix suppression.
Validation Framework: Calculating Enrichment

Before using the CBRM, you must validate the Isotopic Enrichment (IE).

Protocol:

  • Analyze the CBRM using LC-HRMS (High-Resolution Mass Spec).

  • Select 5 sentinel metabolites (e.g., Glutamate, Alanine, Malate, Palmitic Acid).

  • Observe the isotopologue distribution.[1][2] In a fully labeled sample, the monoisotopic peak (

    
    ) should be absent. The dominant peak should be 
    
    
    
    (where
    
    
    = number of carbons).

Calculation:



Where


 is intensity and 

is the number of labeled carbons.

Acceptance Criteria:

  • Grade A (Flux Analysis): > 99.5% Enrichment.

  • Grade B (Quantitation): > 98.0% Enrichment.

References
  • Gullberg, J., et al. (2004). "A Metabolomic Approach to Study Major Metabolite Changes during Acclimation to Limiting CO2 in Chlamydomonas reinhardtii." Plant Physiology. Link

  • Huygens, F., et al. (2014). "Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover... in Chlamydomonas reinhardtii." BMC Plant Biology. Link

  • Kempa, S., et al. (2009).[3] "An automated GCxGC-TOF-MS protocol for batch-wise extraction... of mass isotopomer matrixes." Journal of Basic Microbiology. Link

  • McConnell, B.O. & Antoniewicz, M.R. (2016).[4] "Measuring the Composition and Stable-Isotope Labeling of Algal Biomass Carbohydrates via GC/MS." Analytical Chemistry. Link

  • Stoll, D.R., et al. (2020). "When Should an Internal Standard be Used?" LCGC International. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Lipid Extraction from Labeled Algae

Author: BenchChem Technical Support Team. Date: February 2026

Mission Brief & Core Philosophy

Welcome to the Advanced Lipidomics Support Hub. You are likely here because your recovery rates for expensive


C/

N-labeled or fluorescently tagged lipids are insufficient.

The Central Problem: Algae (e.g., Chlorella, Nannochloropsis) possess chemically complex cell walls (algaenan, cellulose) that resist lysis. Furthermore, standard protocols (like Bligh & Dyer) often trap your valuable lipids in a bottom organic layer, forcing you to pipette through cell debris, which compromises purity and yield.

The Solution: We move beyond "cookbook" chemistry. This guide implements a Mechanical-Chemical-Kinetic approach:

  • Mechanical: High-impact bead beating to shatter the physical barrier.

  • Chemical: The Matyash Method (MTBE) to invert the phase density, placing your lipids in the top layer for loss-free recovery.

  • Kinetic: Antioxidant shielding to preserve label fidelity.

The Extraction Decision Matrix

Before starting, determine your extraction pathway based on biomass state and target lipid class.

ExtractionWorkflow start START: Biomass State wet Wet Biomass (>10% Moisture) start->wet dry Lyophilized Biomass (<5% Moisture) start->dry disrupt_wet Bead Beating (Wet) Risk: Emulsions wet->disrupt_wet Immediate Process disrupt_dry Bead Beating (Dry) Benefit: Max Porosity dry->disrupt_dry Preferred solvent_choice Solvent System Selection disrupt_wet->solvent_choice disrupt_dry->solvent_choice bd Bligh & Dyer (CHCl3:MeOH) Lipids = Bottom Layer Hard to recover pure solvent_choice->bd Total Lipids (Historic) matyash Matyash (MTBE:MeOH) Lipids = Top Layer Easy recovery solvent_choice->matyash Labeled/Hydrophobic (Recommended) process Phase Separation & Recovery bd->process matyash->process

Figure 1: Workflow Decision Tree. We prioritize lyophilization and the Matyash method for labeled samples to maximize yield and ease of handling.

Critical Troubleshooting Modules

Module A: The "Floating Lipid" Advantage (Solvent Chemistry)

Issue: "I lose sample trying to pipette the bottom chloroform layer without sucking up cell debris." Diagnosis: You are using the Bligh & Dyer or Folch method.[1][2] These use Chloroform (


 g/mL), which is heavier than water. Your lipids sink.
Solution:  Switch to Methyl tert-butyl ether (MTBE) .[2]
  • Mechanism: MTBE (

    
     g/mL) is lighter than water.
    
  • Result: The lipid-rich organic phase floats on top of the aqueous phase and the cell pellet. You can pipette it off easily without disturbing the expensive labeled biomass.

Module B: Cell Wall Recalcitrance (Disruption)

Issue: "My solvent is green, but yield is <10%." Diagnosis: Incomplete lysis. Solvents cannot penetrate intact algaenan cell walls. Solution: Cryogenic Bead Beating .

  • Why not Sonication? Sonication generates localized heat spots that can oxidize PUFAs and degrade fluorescent labels.

  • Protocol: Use Zirconia/Silica beads (0.5 mm). 3 cycles of 60s at 6.0 m/s. Crucial: Keep tubes in -20°C blocks between cycles.

Module C: Isotopic/Label Fidelity (Stability)

Issue: "My Mass Spec shows signal broadening or loss of label intensity." Diagnosis: Oxidative degradation (peroxidation) of the lipid backbone, not the isotope itself. Solution: BHT Shielding.

  • Add 0.01% (w/v) Butylated Hydroxytoluene (BHT) to your extraction solvent. It acts as a radical scavenger, protecting the fatty acid chains from oxidation during the violent extraction process.

Master Protocol: The Modified Matyash Method

Designed for:


C-labeled Chlorella/Nannochloropsis (5-50 mg dry weight).
Reagents Required[3][4][5]
  • Solvent A: Methanol (LC-MS Grade) + 0.01% BHT.

  • Solvent B: MTBE (Methyl tert-butyl ether).[2]

  • Solvent C: Ultra-pure Water.

  • Hardware: Bead beater, 2 mL reinforced tubes, 0.5 mm Zirconia beads.

Step-by-Step Workflow

1. Lysis (The Mechanical Step)

  • Weigh 10-20 mg lyophilized labeled algae into a 2 mL tube.

  • Add 200 mg Zirconia beads.

  • Add 225 µL Solvent A (MeOH) .

  • Action: Bead beat: 60 sec @ 6 m/s. Chill on ice 1 min. Repeat 3x.

    • Check: Verify lysis under a microscope. If cells look like perfect spheres, you failed. They should look like debris.

2. Extraction (The Chemical Step)

  • Add 750 µL Solvent B (MTBE) .

  • Vortex for 1 hour at 4°C (use a shaker).

    • Why: Extended contact time allows non-polar lipids to partition into the MTBE.

  • Add 188 µL Solvent C (Water) to induce phase separation.

  • Vortex 10 sec.

3. Separation (The Physics Step)

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Observation: You will see three layers:

    • Top (Organic): MTBE containing your hydrophobic lipids (Collect this!).

    • Middle (Interface): Proteins/Cell debris compact disc.

    • Bottom (Aqueous): Water/MeOH containing salts and polar metabolites.

4. Recovery

  • Simply pipette the top yellow/green layer into a fresh glass vial.

  • Optional: Re-extract the lower phase with 300 µL MTBE to capture residual lipids (increases yield by ~15%).

Comparative Data: Yield & Efficiency

FeatureBligh & Dyer (Chloroform)Matyash (MTBE)Why Matyash Wins for Labeled Algae
Phase Density Heavy (Bottom Layer)Light (Top Layer)Top layer allows 99% recovery without debris contamination.
Toxicity High (Carcinogenic)ModerateSafer for open-bench work.
Lipid Recovery 95-98%94-97%Difference is negligible compared to losses from handling errors in B&D.
Pellet Stability Pellet floats/mixes at interfacePellet sinks to bottomMTBE creates a hard pellet at the bottom, physically separated from lipids.

Visualizing Phase Separation

Understanding the physics of the tube is critical for retrieval.

PhasePhysics cluster_BD Bligh & Dyer (Chloroform) cluster_MTBE Matyash (MTBE) - RECOMMENDED node_BD Aqueous (Top) Protein Disc Organic/Lipids (Bottom) node_MTBE Organic/Lipids (Top) Protein Disc Aqueous/Pellet (Bottom) pipette Pipette Tip pipette->node_BD:org Must pierce aqueous Contamination Risk pipette->node_MTBE:org Easy Access

Figure 2: Phase Physics Comparison. The Matyash method places the target lipids accessible at the top, preventing the pipette from passing through the aqueous waste layer.

Frequently Asked Questions (FAQ)

Q: Can I use wet algae biomass directly? A: Yes, but you must adjust the water ratio. The Matyash ratio is MTBE:MeOH:Water (10:3:2.5) .[2] If your biomass is wet, estimate the water content and subtract it from the added water volume. Excess water prevents proper phase separation.

Q: I am analyzing fatty acids. Do I need to saponify? A: If you need total fatty acid profiles (including those bound in membranes), yes. Direct Transesterification is preferred. However, if you are analyzing intact lipids (TAGs, DAGs) via LC-MS, do not saponify .

Q: Why is my lipid layer green? A: You have co-extracted chlorophyll. This is normal for hydrophobic extractions. If the pigment interferes with fluorescence detection, use a Solid Phase Extraction (SPE) cleanup (Aminopropyl column), though be warned: SPE causes mass loss (~10-20%).

References & Grounding

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link]

  • Lee, J. Y., et al. (2010). Comparison of several methods for effective lipid extraction from microalgae.[3][4][5] Bioresource Technology, 101(1), S75–S77. [Link]

  • Coelho, J. A., et al. (2019). Extraction of lipids from microalgae using solvents and supercritical CO2. Algal Research. (General reference for solvent efficiency).

Sources

Technical Support Center: Isotopic Labeling in Algal Processing

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist (Dr. H. Chen) Topic: Minimizing Isotopic Dilution (


C, 

N,

H) Ticket Priority: High

🟢 System Overview & Architecture

Welcome to the Isotopic Labeling Support Hub. In algal metabolomics and structural biology, "isotopic dilution" is the silent failure mode where unlabeled atoms (from atmospheric CO


, buffers, or solvents) exchange with your expensive labeled biomass.

This guide is structured as a Knowledge Base (KB) addressing the three critical failure points:

  • Input Vector: Cultivation & Carbon Source Integrity.

  • Transition Vector: Harvesting & Metabolic Quenching.

  • Processing Vector: Extraction & Solvent Exchange.

📂 Module 1: Cultivation Integrity (The Source)

🎫 Ticket #1042: "My C enrichment plateaus at 92% despite using 99% C-Bicarbonate."

Diagnosis: Atmospheric


CO

Intrusion. Algae are efficient carbon scavengers. If your bioreactor headspace is not positively pressurized or if your media buffers equilibrate with room air, the algae will preferentially fix the lighter atmospheric

C (kinetic isotope effect), diluting your label.

Troubleshooting Protocol:

  • The "Closed-Loop" Audit:

    • Ensure the bioreactor is strictly airtight.

    • Action: Install a soda-lime trap on the air inlet to scrub atmospheric CO

      
       before the gas mixes with your 
      
      
      
      C source.
  • Buffer Degassing:

    • Dissolved Inorganic Carbon (DIC) in water is naturally ~1%

      
      C.
      
    • Action: Acidify media water to pH < 3 and sparge with N

      
       to remove natural DIC before adding your 
      
      
      
      C-bicarbonate and adjusting pH back to neutral.
  • Positive Pressure:

    • Maintain a slight positive pressure (10–20 mbar) in the reactor headspace using an inert carrier gas (N

      
       or Argon) mixed with your 
      
      
      
      CO
      
      
      .
📊 Visualization: Closed-Loop Labeling Architecture

BioreactorSetup cluster_input Gas Preparation Atmospheric Air Atmospheric Air CO2 Scrubber\n(Soda Lime) CO2 Scrubber (Soda Lime) Atmospheric Air->CO2 Scrubber\n(Soda Lime) Remove 12C Mass Flow\nController Mass Flow Controller CO2 Scrubber\n(Soda Lime)->Mass Flow\nController 13C Source\n(Gas/Bicarbonate) 13C Source (Gas/Bicarbonate) 13C Source\n(Gas/Bicarbonate)->Mass Flow\nController Bioreactor\n(Algal Culture) Bioreactor (Algal Culture) Mass Flow\nController->Bioreactor\n(Algal Culture) Pure 13C Input Exhaust\n(Trap) Exhaust (Trap) Bioreactor\n(Algal Culture)->Exhaust\n(Trap) Positive Pressure

Figure 1: A contamination-free gas flow diagram. The critical control point is the CO2 Scrubber preventing atmospheric 12C ingress.

📂 Module 2: Harvesting & Quenching (The Transition)

🎫 Ticket #2089: "I see unlabeled glycolysis intermediates in my Mass Spec data."

Diagnosis: Metabolic Turnover during Harvest. This is not dilution from the environment; it is internal dilution . During slow centrifugation (10–20 mins), algae experience stress (darkness/hypoxia). They activate respiration, burning labeled starch reserves and recycling unlabeled oxygen/water, effectively scrambling your isotopic patterns within seconds.

The Dilemma:

  • Centrifugation: Too slow (Turnover risk).

  • Solvent Quenching: Fast, but causes cell membrane damage (Leakage risk).

Corrective Protocol: The "Fast Filtration" Method

For eukaryotic algae (e.g., Chlamydomonas), cold methanol often causes intracellular metabolites to leak into the media [1].

FeatureCentrifugation (Standard)Cold Methanol Quench (-40°C)Fast Filtration (Recommended)
Time to Stop Metabolism 10–20 mins (High Turnover)< 1 sec (Instant)< 30 sec
Leakage Risk LowHigh (Membrane Shock)Low
Isotopic Fidelity Poor (Scrambling occurs)Good (if no leakage)Excellent

Step-by-Step Fast Filtration Workflow:

  • Setup: Use a vacuum manifold with 0.45 µm nylon filters.

  • Load: Apply culture volume (typically 1–5 mL).

  • Vacuum: Apply suction. Crucial: Do not let the filter dry out completely before the next step.

  • Wash: Immediately wash with isotonic solution (e.g., 0.9% NaCl) at room temperature. Note: Cold washes can trigger shock-induced leakage.

  • Quench: Immediately transfer the filter with biomass into liquid nitrogen or boiling ethanol (depending on target analyte).

📊 Visualization: Harvesting Decision Logic

HarvestingLogic Start: Harvest Start: Harvest Cell Type? Cell Type? Start: Harvest->Cell Type? Prokaryotic\n(Cyanobacteria) Prokaryotic (Cyanobacteria) Cell Type?->Prokaryotic\n(Cyanobacteria) Robust Wall Eukaryotic\n(Microalgae) Eukaryotic (Microalgae) Cell Type?->Eukaryotic\n(Microalgae) Fragile Direct Quench\n(-40C 60% MeOH) Direct Quench (-40C 60% MeOH) Prokaryotic\n(Cyanobacteria)->Direct Quench\n(-40C 60% MeOH) Fast Filtration\n(<30s) Fast Filtration (<30s) Eukaryotic\n(Microalgae)->Fast Filtration\n(<30s) Prevent Leakage Check Leakage\n(Analyze Supernatant) Check Leakage (Analyze Supernatant) Direct Quench\n(-40C 60% MeOH)->Check Leakage\n(Analyze Supernatant) Check Leakage\n(Analyze Supernatant)->Fast Filtration\n(<30s) Leakage Detected Extract Biomass Extract Biomass Check Leakage\n(Analyze Supernatant)->Extract Biomass No Leakage Fast Filtration\n(<30s)->Extract Biomass

Figure 2: Decision matrix for harvesting. Eukaryotic algae generally require filtration to prevent metabolite leakage caused by solvent shock.

📂 Module 3: Downstream Processing (The Extraction)

🎫 Ticket #3012: "My deuterated ( H) protein shows signal loss in NMR."

Diagnosis: Back-Exchange of Amide Protons.[1][2][3][4] When you extract perdeuterated proteins using standard buffers (H


O), the amide protons on the protein backbone exchange with the solvent protons (

H


H). This is "Isotopic Washout."

Troubleshooting Protocol:

  • The "Algal Extract" Strategy:

    • Instead of growing algae in 100% D

      
      O (which is toxic and slow), use deuterated algal amino acid mixtures  in H
      
      
      
      O media [2].
    • Mechanism:[5] This labels the non-exchangeable side chains (carbon-bound hydrogens) while allowing the amides to remain protonated (

      
      H) for detection, or fully deuterated if using D
      
      
      
      O, but with better growth rates.
  • Minimizing Back-Exchange during Lysis (for Perdeuteration):

    • If your goal is 100% deuteration, you must process in D

      
      O.
      
    • Critical Control: If you must expose to H

      
      O (e.g., for specific chromatography), lower the pH to 2.5 and temperature to 0°C.
      
    • Why? The rate of H/D exchange is catalyzed by OH

      
       ions. At pH 2.5 (the exchange minimum), the back-exchange rate is orders of magnitude slower than at pH 7.0 [3].
      

Solvent Selection Table for Extraction:

Target IsotopeSolvent HazardRecommendation

C /

N
LowStandard solvents (MeOH/Chloroform) are fine. Carbon/Nitrogen do not exchange with solvent.

H (Deuterium)
Critical Avoid protic solvents (H

O, MeOH, EtOH) unless deuterated (D

O, MeOD). Use aprotic solvents (Acetonitrile) where possible.

📚 References

  • Mabilat, C. et al. (2018). "Quenching for Microalgal Metabolomics: A Case Study on Chlamydomonas reinhardtii." Metabolites, 8(4).[6]

  • Opella, S. J. et al. (2024). "Protein deuteration via algal amino acids to circumvent proton back-exchange for 1H-detected solid-state NMR." Chemical Communications.[2]

  • Zhang, Z. & Smith, D. L. (1993). "Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation." Protein Science, 2(4), 522–531.

  • Young, J. D. et al. (2011). "13CO2-labelling and Sampling in Algae for Flux Analysis." Methods in Molecular Biology.

End of Technical Guide. For further assistance, contact the Application Science team.

Sources

Resolving signal overlap in NMR using 13C 15N algal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving NMR Signal Overlap with


C/

N Algal Standards

Executive Summary

Signal overlap in multidimensional NMR (2D HSQC, 3D HNCA/HNCO) is the primary bottleneck in studying Intrinsically Disordered Proteins (IDPs) and high-molecular-weight complexes. While higher magnetic fields (


900 MHz) help, they do not solve the intrinsic linewidth problem.

This guide details how to utilize


C/

N Algal Amino Acid Standards
(e.g., Spirulina or Chlorella lysates) not just as calibration tools, but as active agents in Combinatorial Labeling and Reverse Labeling strategies to physically remove spectral congestion.

Module 1: The "Biological Ruler" Strategy

Use Case: You have a crowded spectrum and cannot distinguish between amino acid types (e.g., Alanine C


 vs. Threonine C

).

Algal standards provide a "perfect" reference map because they contain all 20 amino acids in a biologically relevant matrix. Unlike synthetic mixtures, algal lysates reflect the metabolic topology of the organism, often providing stereospecific isotopomers.

Protocol: Precision Chemical Shift Mapping

Objective: Use a


C/

N Algal Mixture to deconvolve ambiguous peaks in your target protein.
  • Preparation:

    • Dissolve lyophilized Algal Amino Acid Mixture (U-

      
      C, U-
      
      
      
      N)
      in the exact buffer used for your target protein.
    • Critical Step: pH matching must be within

      
       0.05 units. Amino acid carbon shifts (especially Carboxyls and C
      
      
      
      ) are highly pH-dependent.
    • Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal zero-reference.

  • Acquisition:

    • Run a high-resolution

      
      C-HSQC  (constant time) on the standard.
      
    • Overlay this "Master Map" onto your protein's crowded regions.

  • Analysis (The "Topology Match"):

    • Do not look for exact Hz matches. Look for Topology Patterns .

    • Example: If you see a cluster of peaks in your protein at 20 ppm (

      
      C) / 1.4 ppm (
      
      
      
      H), overlay the Algal Map. If the vector aligns with the Algal Alanine C
      
      
      -H
      
      
      correlation, you have assigned the amino acid type, drastically reducing the search space for sequential assignment.

Module 2: Spectral Simplification via Reverse Labeling

Use Case: Your spectrum is too crowded to assign. You need to "erase" specific amino acids to see the others.

This is the most powerful application of algal standards. Instead of using the algal lysate to label everything, you use it as a background and suppress specific signals.

Workflow: The "Negative Filter" Method

Mechanism: Algal lysates (e.g., BioExpress, ISOGRO) are rich in


C/

N. By spiking this medium with unlabeled (

C/

N) amino acids
during protein expression, you metabolically "silence" those residues.

Step-by-Step Protocol:

  • Medium Prep: Reconstitute

    
    C/
    
    
    
    N Algal Lysate powder (2 g/L) in M9 salts.
  • The Suppression Spike:

    • To resolve the Hydrophobic Core Overlap (Val, Leu, Ile): Add unlabeled Valine, Leucine, and Isoleucine (100–200 mg/L) to the medium 1 hour prior to induction.

    • Result: The bacteria preferentially uptake the free, unlabeled amino acids. The resulting NMR spectrum will show all residues except V, L, and I.

  • Induction: Induce with IPTG as standard.

  • Result: A "Swiss Cheese" spectrum where the most crowded regions are now empty, allowing you to assign the remaining peaks (e.g., Phe, Tyr, Trp) with high confidence.

Visualization: Logic Flow for Overlap Resolution

OverlapResolution Start Problem: Severe Signal Overlap Analyze Analyze Region of Overlap Start->Analyze Backbone Backbone (NH/CO) Analyze->Backbone Crowding in amide region Sidechain Sidechain (Methyls) Analyze->Sidechain Crowding in aliphatic region Sol1 Strategy A: Reverse Labeling (Add 14N-AA to 15N-Algal Media) Backbone->Sol1 Suppress abundant residues (e.g., Lys, Glu) Sol2 Strategy B: Selective Methyl Labeling (Algal Media + 13C-Precursors) Sidechain->Sol2 Focus on ILV methyls Validation Validate: Overlay with U-15N/13C Spectrum Sol1->Validation Sol2->Validation

Caption: Decision matrix for selecting the correct algal-based labeling strategy based on spectral crowding regions.

Module 3: Troubleshooting & FAQs

Q1: I used an algal standard for calibration, but my protein peaks are consistently shifted by ~0.2 ppm compared to the standard. Why?

Diagnosis: Isotope Effect or pH Mismatch.

  • The Cause: Algal standards are often lyophilized from specific buffers. If your protein buffer has a different ionic strength or temperature coefficient, shifts occur. Furthermore, Deuterium Isotope Effects (

    
    H vs 
    
    
    
    H) are significant if the algal standard was grown in D
    
    
    O but your protein is in H
    
    
    O (or vice versa).
  • The Fix:

    • Internal Referencing: Always spike a trace amount of the actual algal mixture into your protein sample (if non-interfering) or use a coaxial tube insert.

    • Digital Correction: Align the DSS/TSP signal in both spectra to exactly 0.00 ppm before comparison.

Q2: I tried "Reverse Labeling" using an algal lysate, but I still see weak signals for the amino acids I tried to suppress. (Scrambling)

Diagnosis: Metabolic Scrambling (Aminotransferase activity).

  • The Mechanism: E. coli is metabolically active. If you add unlabeled Aspartate, the bacteria may convert it to Threonine or Methionine via the aspartate pathway, partially "unlabeling" residues you wanted to keep labeled.

  • The Fix:

    • Use Auxotrophic Strains: Use E. coli strains deficient in specific transaminases (e.g., DL39 strain for aromatic suppression).

    • Flood the Media: Increase the concentration of the unlabeled suppressor amino acid to >200 mg/L to outcompete the biosynthetic pathways.

    • Reduce Induction Time: Harvest cells earlier (3-4 hours post-induction) to minimize metabolic cross-talk.

Q3: My 2D C-HSQC of the algal standard shows "extra" peaks that don't match any amino acid.

Diagnosis: Metabolic Intermediates or Degradation.

  • The Cause: Algal lysates are crude extracts. They contain metabolic precursors (Putrescine, Spermidine) or degradation products if the standard was stored improperly.

  • The Fix:

    • Filter: Use a spin-filter (3 kDa cutoff) to remove large aggregates.

    • Verify: Compare your spectrum against the BMRB (BioMagResBank) reference data for Algal Hydrolysates. If the peaks match "unknowns" in the database, they are likely non-protein metabolites (e.g., osmoprotectants like trehalose) often found in algae.

Comparative Data: Labeling Efficiency for Overlap Resolution

Labeling StrategySource MaterialCostResolution PowerRisk of Scrambling
Uniform (U-13C/15N) Algal LysateLowLow (Max Overlap)N/A
Reverse Labeling Algal Lysate + 14N AAMediumHigh (Selective Deletion)High (Requires optimization)
Amino Acid Selective Synthetic MediaHighVery High (Positive Selection)Low
Combinatorial Algal Lysate + PrecursorsMediumHigh (Pattern Matching)Medium

References

  • Tonelli, M., et al. (2009). "Bio-MagResBank (BMRB) as a tool for NMR-based metabolomics." Magnetic Resonance in Chemistry. Link

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature. Link

  • Cambridge Isotope Laboratories. (2020). "Application Note: Strategies for Protein Assignment using Selective Labeling." Link

  • Markley, J. L., et al. (2010). "Recommendations for NMR measurements of high-field solution spectra." Pure and Applied Chemistry. Link

(Note: While the BMRB and IUPAC links are stable, specific vendor application notes may vary; the CIL link directs to their main technical library.)

Technical Support Center: A Guide to the Storage and Handling of Lyophilized Labeled Algae

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of lyophilized labeled algae. By understanding the principles behind proper storage and troubleshooting potential issues, you can ensure the long-term stability and performance of your valuable reagents.

I. The Criticality of Proper Storage for Lyophilized Labeled Algae

Lyophilization, or freeze-drying, is a widely used method for preserving biological materials, including microalgae. The process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water to sublimate directly from a solid to a gas. This results in a dehydrated product that is lightweight, easy to ship, and can have an extended shelf life. For researchers using fluorescently labeled algae, the goal of lyophilization is twofold: to preserve the structural integrity and viability of the algal cells and to maintain the chemical stability and fluorescence of the conjugated dyes.

However, the lyophilized state does not grant indefinite stability. Several factors can contribute to the degradation of your labeled algae over time:

  • Residual Moisture: The small amount of water remaining after lyophilization is a critical factor.[1][2] Too much residual moisture can decrease the glass transition temperature of the product, increasing molecular mobility and leading to degradation.[1] Conversely, "over-drying" can also negatively impact the stability of some proteins.[3][4]

  • Oxidation: Fluorescent dyes and cellular components can be susceptible to oxidation, even in a dried state.[5][6] This process is often accelerated by the presence of oxygen and trace metal contaminants, which can generate reactive oxygen species (ROS) during the freeze-drying process itself.[7]

  • Photobleaching: Many fluorescent dyes are sensitive to light. Exposure to light, especially UV, can cause photochemical alteration of the fluorophore molecule, rendering it permanently unable to fluoresce.[8][9] This is a critical consideration for both storage and handling.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[10] Storing samples at consistently low temperatures is crucial for long-term stability.

By controlling these factors, you can significantly extend the shelf life of your lyophilized labeled algae and ensure reproducible experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of lyophilized labeled algae.

Q1: What are the ideal temperature and humidity conditions for storing lyophilized labeled algae?

The optimal storage conditions depend on the specific fluorescent label and the desired storage duration. The primary goals are to keep the product cold, dry, and protected from light.

Fluorescent LabelRecommended Storage TemperatureKey Considerations
FITC (Fluorescein) 2-8°C (Refrigerated) for up to 12 months.[11] For longer-term, consider -20°C.Must be stored desiccated and protected from light.[11] FITC is particularly sensitive to pH changes upon rehydration.[11][12]
R-PE (R-Phycoerythrin) -20°C or colder for long-term stability.[5][13] Lyophilized R-PE is stable for months at room temperature, but cold storage is recommended.[7][9]Highly sensitive to photobleaching and temperature degradation above 40°C.[14][15] Store in the dark. Oxygen can also contribute to degradation.[13]
APC (Allophycocyanin) -20°C or colder for long-term stability. Lyophilized APC is stable for months at various temperatures but cold storage is best practice.[9]Similar to R-PE, APC is a phycobiliprotein sensitive to light and heat.[16] Tandem dyes containing APC can be sensitive to certain fixatives like methanol.[17]
Other Dyes Generally, -20°C to -80°C is recommended for long-term storage of any fluorescently labeled biological material.[18]Always refer to the manufacturer's specific recommendations for your product.

Q2: How does residual moisture affect the stability of the product?

Residual moisture is a critical quality attribute for lyophilized products.[1] Freeze-dried products are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][19]

  • High Moisture (>3-5%): Can lead to a loss of stability by increasing chemical degradation rates and creating an environment where microbial growth could potentially occur if contamination is present.[2][6][20]

  • Optimal Moisture (Typically 1-3%): For most biological products, a residual moisture content of 1-3% is considered optimal.[2]

  • Over-drying (<1%): Can also be detrimental. Some water molecules are essential for stabilizing the structure of proteins. Removing this "bound water" can lead to conformational changes and loss of activity.[3][4]

Q3: Should I store the lyophilized algae in the dark?

Absolutely. Photobleaching is an irreversible photochemical destruction of a fluorophore caused by light exposure.[8] Phycobiliproteins like R-PE and APC are particularly susceptible.[5][15] To prevent loss of fluorescence, always store your lyophilized products in a dark container (e.g., an amber vial or a box) and in a dark location such as a freezer or refrigerator.[6][11][19]

Q4: What type of container is best for long-term storage?

The ideal container should be airtight to prevent moisture and oxygen from entering.

  • Vials: Use glass or polypropylene vials with screw caps that have a good seal (e.g., an O-ring). Amber vials are recommended to protect against light.

  • Sealing: For ultimate protection, vials can be sealed under a vacuum or backfilled with an inert gas like nitrogen or argon to displace oxygen.[18] This is especially important for oxygen-sensitive dyes.

  • Packaging: Storing vials in a sealed Mylar bag with an oxygen absorber and a desiccant pack provides an excellent secondary barrier against both oxygen and moisture.[19]

Q5: How long can I expect my lyophilized labeled algae to remain stable?

With proper storage, lyophilized labeled algae can be stable for several years. FITC-labeled conjugates have been shown to be stable for up to six years when stored as a lyophilized powder at 4°C.[15] Lyophilized phycobiliproteins like R-PE and APC are stable for at least 8 months when embedded in a solid matrix and can be stored for several months at temperatures ranging from room temperature to -65°C.[9][10][11] However, the exact shelf life will depend on the specific alga, the label, and the quality of the lyophilization process. It is always best to follow the manufacturer's recommendations and to perform periodic quality control checks.

Q6: What is the proper procedure for rehydrating lyophilized algae?

Proper rehydration is crucial for recovering viable, fluorescent cells.

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[18]

  • Use Appropriate Rehydration Medium: Aseptically add the recommended volume of sterile, high-purity water or a suitable buffer (e.g., PBS) as specified by the manufacturer.

  • Gentle Mixing: Mix gently by swirling or slowly pipetting up and down. Avoid vigorous vortexing, which can damage the cells.

  • Allow Time for Rehydration: Let the suspension sit for a few minutes to ensure all the powder is fully dissolved and the cells are rehydrated.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered with lyophilized labeled algae.

Problem 1: Reduced or No Fluorescence Intensity After Rehydration

This is one of the most common issues. The cause can often be pinpointed by considering the storage conditions and handling procedures.

  • Possible Cause 1: Photobleaching.

    • Explanation: The fluorophores have been destroyed by exposure to light. This is an irreversible process.[8] Phycobiliproteins are particularly sensitive.[5]

    • Solution: Always store and handle samples in the dark. Use amber vials or wrap vials in aluminum foil. When preparing samples for analysis, minimize exposure to ambient light.

  • Possible Cause 2: Oxidation.

    • Explanation: Oxygen in the storage container has reacted with and degraded the fluorescent dyes. This can be exacerbated by temperature fluctuations and the presence of metal ions.[7][21]

    • Solution: For long-term storage, consider backfilling vials with an inert gas like nitrogen.[18] Storing vials inside a sealed bag with an oxygen absorber can also help.[19]

  • Possible Cause 3: Improper pH of Rehydration Buffer.

    • Explanation: The fluorescence of some dyes, notably FITC, is highly pH-dependent. If the rehydration buffer is too acidic, the fluorescence intensity of FITC can decrease dramatically.[11][12]

    • Solution: Ensure the rehydration buffer is at the correct pH, typically between 7.2 and 7.6 for most biological applications.

  • Possible Cause 4: Degradation Over Time.

    • Explanation: Even under ideal conditions, all reagents have a finite shelf life.

    • Solution: Check the expiration date of the product. If it is old, it may be necessary to purchase a new batch. Perform a quality control check (see Experimental Protocols) to confirm the loss of signal.

troubleshooting_fluorescence start Start: Reduced Fluorescence Detected q1 Was the product stored continuously in the dark? start->q1 a1_no No q1->a1_no No q2 Was the vial properly sealed (airtight)? q1->q2 Yes res1 Likely Cause: Photobleaching. Action: Discard sample. Ensure all future storage and handling is light-protected. a1_no->res1 a2_no No q2->a2_no No q3 Was the correct rehydration buffer and pH used? q2->q3 Yes res2 Likely Cause: Oxidation and/or Moisture Contamination. Action: Use vials with better seals. For long-term storage, consider using inert gas. a2_no->res2 a3_no No q3->a3_no No q4 Is the product within its recommended shelf life? q3->q4 Yes res3 Likely Cause: pH-induced quenching (especially for FITC). Action: Re-test with the correct buffer. a3_no->res3 a4_no No q4->a4_no No res_ok Problem likely resolved. If issue persists, contact technical support. q4->res_ok Yes res4 Likely Cause: Age-related degradation. Action: Perform QC check. If confirmed, replace with a new lot. a4_no->res4

Caption: Troubleshooting workflow for reduced fluorescence.

Problem 2: Poor Cell Viability or Recovery After Rehydration
  • Possible Cause 1: Improper Rehydration Technique.

    • Explanation: Opening a cold vial can cause condensation, leading to osmotic shock and cell lysis. Vigorous mixing can physically damage the cells.

    • Solution: Always warm the vial to room temperature before opening.[18] Rehydrate gently by swirling or slow pipetting.

  • Possible Cause 2: Damage During Lyophilization.

    • Explanation: If the initial lyophilization process was not optimized, ice crystal formation could have damaged the cell walls. This is an issue with the product manufacturing.

    • Solution: Assess cell integrity using microscopy (see Protocol 2). If a high percentage of cells appear lysed, contact the manufacturer.

  • Possible Cause 3: High Residual Moisture.

    • Explanation: Over time, high moisture content can lead to the degradation of cellular structures, even in the cold.

    • Solution: Ensure storage containers are airtight and consider using desiccants.

Problem 3: Clumping or Aggregation of the Lyophilized Powder
  • Possible Cause: High Residual Moisture.

    • Explanation: The powder has likely been exposed to moisture, causing it to clump. This can make rehydration difficult and lead to inaccurate concentrations.

    • Solution: This indicates a breach in the storage container's seal. Discard the vial if severe clumping is observed. Review storage procedures to prevent moisture exposure for other vials.

IV. Experimental Protocols

These protocols provide methods to quantitatively assess the quality of your rehydrated labeled algae.

Protocol 1: Assessment of Post-Rehydration Viability Using Flow Cytometry

This protocol allows for the quantitative assessment of cell membrane integrity, a key indicator of viability.

Materials:

  • Rehydrated labeled algae sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • SYTOX™ Green Dead Cell Stain (or similar membrane-impermeant DNA dye)

  • Control samples: a known "live" (freshly cultured, unlabeled) and "dead" (heat-killed or microwaved) algal population.[22]

  • Flow cytometer

Procedure:

  • Prepare Samples: Rehydrate the lyophilized algae as per the recommended procedure. Dilute a small aliquot in PBS to a concentration suitable for your flow cytometer (typically 1 x 10⁶ cells/mL).

  • Prepare Controls: Prepare separate tubes of your live and dead control algae at the same concentration.

  • Stain Cells: To each tube (test sample, live control, dead control), add SYTOX™ Green stain to a final concentration of ~50 µM.[22]

  • Incubate: Incubate the tubes in the dark at room temperature for 15-30 minutes.[22]

  • Acquire Data: Analyze the samples on the flow cytometer.

    • Use the forward scatter (FSC) and side scatter (SSC) to gate on the main algal population and exclude debris.

    • Use the fluorescence of your primary label (e.g., PE, APC) on one channel.

    • Use the fluorescence of the SYTOX™ Green stain (typically detected in the FITC/GFP channel) on another channel.

  • Analyze Data:

    • Use the control samples to set your gates. The "live" control should show a low SYTOX signal, while the "dead" control should show a high SYTOX signal.

    • Apply these gates to your rehydrated sample population. The percentage of cells that are positive for your primary label but negative for SYTOX™ Green represents the viable, labeled population.

Protocol 2: Quantification of Fluorescence Stability

This protocol uses fluorescence microscopy and image analysis software to measure changes in fluorescence intensity over time.

Materials:

  • Rehydrated labeled algae sample

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets for your dye

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare Slide: Place a small drop of the rehydrated algal suspension onto a microscope slide and cover with a coverslip.

  • Acquire Images:

    • Using the fluorescence microscope, locate the cells under brightfield, then switch to the appropriate fluorescence channel.

    • Crucially, use the exact same acquisition settings (exposure time, gain, laser power) for all samples you wish to compare (e.g., a new lot vs. an old lot).

    • Capture several images from different fields of view to ensure a representative sample.

  • Analyze Images in ImageJ/Fiji:

    • Open an image.

    • Go to Analyze > Set Measurements... and ensure "Area," "Integrated Density," and "Mean Gray Value" are selected.

    • Use the freehand selection tool to draw a region of interest (ROI) around a single cell.

    • Press "M" (or go to Analyze > Measure) to record the measurements for that cell.

    • Select a nearby area with no cells to measure the background fluorescence.

    • Repeat for a statistically significant number of cells (e.g., 50-100) across multiple images.

  • Calculate Corrected Total Cell Fluorescence (CTCF):

    • For each cell, use the following formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)

    • This corrects for background noise and gives a more accurate measure of the cell's total fluorescence.

  • Compare Data: Compare the average CTCF values between different samples (e.g., stored for one month vs. one year) to quantify any loss in fluorescence intensity.

V. References

  • Čagalj, M., Šušnjara, P., Jurić, S., Buđa, R., Vladimir-Knežević, S., & Kovačević, D. B. (2021). Probing the stability of the food colourant R-phycoerythrin from dried Nori flakes. Food Chemistry, 360, 130005. [Link]

  • Bharmoria, P., Correia, S. F. H., Martins, M., Hernandez-Rodriguez, M. A., Ventura, S. P. M., Ferreira, R. A. S., Carlos, L. D., & Coutinho, J. A. P. (2020). Protein Cohabitation: Improving the Photochemical Stability of R-Phycoerythrin in the Solid State. The Journal of Physical Chemistry Letters, 11(16), 6883–6888. [Link]

  • Mishra, S. K., Shrivastav, A., & Mishra, S. (2020). Extraction and Stability of Phycoerythrin. Frontiers in Sustainable Food Systems, 4. [Link]

  • Lin, L.-F., & Bunnell, R. (2020). Moisture Matters in Lyophilized Drug Product. BioPharm International, 33(11). [Link]

  • Bharmoria, P., et al. (2020). Protein Cohabitation: Improving the Photochemical Stability of R-Phycoerythrin in the Solid State. CICECO. [Link]

  • Chandralekha, A., et al. (2018). A novel method for double encapsulation of C-phycocyanin using aqueous two phase systems for extension of shelf life. Food and Bioproducts Processing, 111, 86-93. [Link]

  • Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. Indonesian Journal of Life Sciences, 3(2), 28-42. [Link]

  • Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. Semantic Scholar. [Link]

  • Pozzobon, V., et al. (2019). Machine learning processing of microalgae flow cytometry readings: illustrated with Chlorella vulgaris viability assays. bioRxiv. [Link]

  • Robertson, A., Bawden, M., & Pearson, C. (2025, February). Preparing and Storing Your Freeze Dried Products for Best Use. University of Arizona Cooperative Extension. [Link]

  • Bharmoria, P., et al. (2020). Protein Co-habitation: Improving the Photo-Chemical Stability of R-Phycoerythrin in Solid State. ResearchGate. [Link]

  • Lemes, A. C., et al. (2021). The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant. ResearchGate. [Link]

  • Hsu, C. C., et al. (1991). Determining the optimum residual moisture in lyophilized protein pharmaceuticals. ResearchGate. [Link]

  • Rodrigues, D., et al. (2022). Phycocyanin and phycoerythrin: Strategies to improve production yield and chemical stability. ResearchGate. [Link]

  • US Patent No. US20210239396A1. (2021). Target residual moisture content for lyophilized drug product. Google Patents.

  • Abe, K., et al. (2020). Novel PE and APC tandems: Additional near-infrared fluorochromes for use in spectral flow cytometry. Cytometry Part A, 97(11), 1148-1156. [Link]

  • Lee, S. L., et al. (2018). Quantitative Viability Assessment of Microalgae for Advanced Wastewater Treatment by Flow Cytometry. ResearchGate. [Link]

  • Center for Biologics Evaluation and Research. (1990). Guideline for the Determination of Residual Moisture in Dried Biological Products. Regulations.gov. [Link]

  • Lyo.expert. (2026, January 23). How to store freeze-dried foods properly?[Link]

  • Čertnerová, D., & Galbraith, D. W. (2021). Best practices in the flow cytometry of microalgae. Cytometry Part A, 99(11), 1083–1087. [Link]

  • Hsu, C. C., et al. (1991). Determining the optimum residual moisture in lyophilized protein pharmaceuticals. Pharmaceutical research, 8(1), 57-62. [Link]

  • Martins, M., et al. (2022). Flow cytometry-assisted method for cell disruption of microalgae. GreenCoLab. [Link]

  • Niccolai, A., et al. (2020). Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. Antioxidants, 9(11), 1109. [Link]

  • Weinrich, D., et al. (2019). Influence of Storage Temperature on the Stability of Heat Treated Phycocyanin-λ-Carrageenan Complexes in Liquid Formulations. ResearchGate. [Link]

  • Gasulla, F., et al. (2018). Ultrastructural and biochemical analyses reveal cell wall remodelling in lichen-forming microalgae submitted to cyclic desiccation–rehydration. Annals of Botany, 121(3), 469-481. [Link]

  • Edinger, C. E. (2020). The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors. Penn State University Libraries. [Link]

  • Charles, D. F., Knowles, C., & Davis, R. S. (Eds.). (2002). Protocols for the analysis of algal samples collected as part of the US Geological Survey National Water-Quality Assessment Program. The Academy of Natural Sciences. [Link]

  • Bhattacharjee, D. (2013). What is the best way of preparation of algal cells for SEM? ResearchGate. [Link]

  • Roederer, M., et al. (2001). Phycoerythrin-Allophycocyanin: A Resonance Energy Transfer Fluorochrome for Immunofluorescence. Herzenberg Laboratory. [Link]

  • Soares, R., et al. (2023). Testimony on a successful lab protocol to disrupt Chlorella vulgaris microalga cell wall. protocols.io. [Link]

  • FluoroFinder. (2025, August 20). Clearing Tissue for Microscopy: Part 1 – Dehydration Protocols. [Link]

Sources

Correcting for mass shifts in U-13C U-15N labeled samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for mass shifts in U-13C U-15N labeled samples Role: Senior Application Scientist Facility:

Precision Guide: U-13C U-15N Mass Correction & Troubleshooting

Welcome to the IsoLogic Support Center. This guide addresses the specific mathematical and experimental challenges associated with Uniformly (U-)




labeled biomolecules
. Unlike simple SILAC (Lys/Arg) labeling, uniform labeling alters the mass of every amino acid residue, creating complex mass defects and chemical shift perturbations that standard software often misinterprets.
Module 1: The Physics of Mass Shifts

FAQ: Why is my calculated mass different from the observed mass, even after adding +1 Da per atom?

Diagnosis: You are likely falling victim to the Mass Defect Fallacy . In high-resolution Mass Spectrometry (MS), you cannot simply add integers. The neutron binding energy causes specific isotopes to weigh slightly more or less than the integer sum.

  • 
      is heavier than 13.0 Da (+ mass defect).
    
  • 
      is lighter than 15.0 Da (- mass defect).
    

The Correction Protocol: Use the Exact Isotopic Mass Delta table below for all manual calculations or software configuration.

ElementLight Isotope (

)
Exact Mass (Da)Heavy Isotope (

)
Exact Mass (Da)

Mass (Da)
Carbon

12.000000

13.003355+1.003355
Nitrogen

14.003074

15.000109+0.997035

The Formula: For a peptide/protein with formula


:


Critical Insight: Note that Nitrogen-15 adds less than 1 Da. In a large protein (e.g., 20 kDa with ~250 Nitrogens), the "missing" mass (


 Da) combined with the Carbon surplus results in a non-integer shift that can cause search engines to miss the monoisotopic peak if the tolerance window is too tight.
Module 2: Mass Spectrometry Troubleshooting

FAQ: My search engine (MaxQuant/Mascot) identifies the light peptides but fails to find the U-13C U-15N heavy counterparts.

Diagnosis: This is usually a Configuration Mismatch or an Isotopic Envelope Distortion issue.

Troubleshooting Workflow:

  • Check Modification Type:

    • Incorrect: Setting U-13C/15N as a "Variable Modification" (increases search space exponentially).

    • Correct: Configure as a Metabolic Label or Fixed Modification (if 100% labeled).

  • Verify "Max Number of Labeled AAs":

    • Standard SILAC settings often cap labeled residues (e.g., max 3 Lys/Arg). For Uniform labeling, this cap must be removed or set to >500, as every residue is modified.

Visual Workflow: MS Search Configuration

MS_Troubleshooting Start Issue: Heavy Peptides Not Identified Check1 Is the sample mixed (Light + Heavy) or 100% Heavy? Start->Check1 BranchMixed Mixed (e.g., 1:1 Spike-in) Check1->BranchMixed BranchPure 100% Heavy (Structural) Check1->BranchPure ConfigMixed Configure as Metabolic Label (Quantitation Mode) BranchMixed->ConfigMixed ConfigPure Configure as Fixed Modification (Global Replacement) BranchPure->ConfigPure Check2 Check Mass Tolerance ConfigMixed->Check2 Check3 Check Amino Acid Specificity ConfigPure->Check3 Action2 Widen Precursor Tolerance (Allow for <99% incorporation envelopes) Check2->Action2 Action3 Ensure ALL Amino Acids are defined with heavy masses Check3->Action3

Figure 1: Decision tree for configuring search engines for Uniformly labeled samples.

Module 3: NMR Spectroscopy Troubleshooting

FAQ: My HSQC spectrum peaks do not align with the literature or BMRB data. Is my pH wrong?

Diagnosis: While pH is a factor, the most common error in U-13C U-15N samples is Incorrect Chemical Shift Referencing . You cannot reference


 or 

directly using a solvent peak in biomolecular NMR.

The Solution: Indirect Referencing (IUPAC Standard) You must reference the proton (


) dimension to an internal standard (DSS or TSP) and then calculate the heavy atom zero-points using the gyromagnetic ratios (

).

Protocol:

  • Calibrate

    
    :  Set the internal DSS signal to 0.00 ppm. Let this absolute frequency be 
    
    
    
    .
  • Calculate

    
     Zero Point: 
    
    
    
    
  • Calculate

    
     Zero Point: 
    
    
    
    

Note: If you use the ratio for liquid ammonia for Nitrogen, your shifts will be off by ~380 ppm compared to the biomolecular standard (nitromethane scale).

Visual Workflow: NMR Referencing Logic

NMR_Referencing Input Raw NMR Data Step1 Locate DSS/TSP Proton Signal Input->Step1 Step2 Set 1H Frequency (v_ref) to 0.00 ppm Step1->Step2 CalcC Multiply v_ref by 0.251449530 Step2->CalcC CalcN Multiply v_ref by 0.101329118 Step2->CalcN ResultC 13C Zero Point (Carbon Scale) CalcC->ResultC ResultN 15N Zero Point (Nitrogen Scale) CalcN->ResultN

Figure 2: The IUPAC indirect referencing workflow for heteronuclear NMR.

Module 4: Incorporation Efficiency & QC

FAQ: How do I calculate the exact % incorporation of my label?

Diagnosis: A "99%" labeled media does not guarantee 99% incorporation in the protein due to metabolic dilution or atmospheric contamination.

The Self-Validating Protocol: Do not rely on the total intensity. You must analyze the Isotopic Envelope .

  • Acquire MS1 Spectrum: Zoom into the peptide with the cleanest signal.

  • Identify the Monoisotopic Peak (

    
    ): 
    
    • In a fully labeled sample, the "Monoisotopic" peak is actually the peak where all carbons are

      
       and all nitrogens are 
      
      
      
      .
    • Look for the

      
       peak (one 
      
      
      
      or
      
      
      remaining).
  • Calculation:

    
    
    

Note: If the


 peak is higher than 1-2% of the 

peak, your labeling is incomplete, which will broaden NMR linewidths and reduce MS quantification accuracy.
References & Standards
  • NIST Atomic Weights:

    • Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.

    • [Link]

  • IUPAC NMR Referencing Standards:

    • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry.

    • [Link] (See IUPAC Recommendations 2001/2008)

  • Proteomics Labeling Protocols (SILAC/Uniform):

    • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.

    • [Link]

  • MaxQuant Computational Platform:

    • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology.

    • [Link]

Validation & Comparative

Benchmarking Isotopic Fidelity: A Comparative Guide to U-13C U-15N Algal Extracts in NMR Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Algal Complexity

In high-resolution NMR metabolomics, the "perfect" reference standard does not exist—but U-13C U-15N algal extracts come closest. Unlike synthetic mixtures, which lack biological matrix effects, or yeast extracts, which often suffer from batch-dependent metabolic dilution, algal extracts (typically derived from Spirulina or Chlorella grown on


 and 

-salts) offer a biologically authentic, uniformly labeled complex mixture .

This guide provides a rigorous framework for evaluating the spectral quality of these extracts. We move beyond simple "pass/fail" checks to a quantitative assessment of Isotopic Fidelity, Signal-to-Noise Ratio (SNR), and Spectral Resolution.

Comparative Analysis: Algal Extracts vs. Alternatives

When selecting a complex reference standard for benchmarking pulse sequences (e.g.,


 HSQC) or training machine learning algorithms, the source material dictates the data quality.
Table 1: Performance Matrix of Metabolomic Reference Standards
FeatureU-13C U-15N Algal Extract U-13C Yeast Extract Synthetic AA Mix (15-20 cmpds) Bacterial Lysate (E. coli)
Metabolic Diversity High (AAs, sugars, nucleotides, lipids)High (High sugar/nucleotide content)Low (Defined only)Medium (Chaperone/Protein heavy)
Isotopic Uniformity >98% (Photosynthetic incorporation)90-95% (Substrate dependent)>99% >95%
Batch Consistency High (Controlled photo-bioreactors)Medium (Fermentation variance)Exact Medium
Matrix Effects Authentic (crowded environment)Authentic None (Clean baseline)Authentic
Primary Utility Global QC / Pulse Sequence Validation Cell media optimizationQuantification CalibrationRecombinant protein background
Cost Efficiency ModerateLowHigh (per metabolite)Moderate

Expert Insight: Why Algae? Yeast fermentation often requires labeled glucose, which can lead to "isotopic scrambling" or dilution if the yeast utilizes stored glycogen reserves. Algae, being autotrophic, build every carbon bond from


, ensuring that the 

coupling patterns are uniform—critical for evaluating J-coupling based experiments like INADEQUATE or TOCSY.

Experimental Workflow: The Self-Validating Protocol

To evaluate the extract, one must first prepare it without introducing artifacts. This protocol ensures that any spectral degradation is due to the sample or the instrument, not the preparation.

Diagram 1: Preparation & Acquisition Workflow

G Start Lyophilized Algal Extract Solvent Reconstitution (D2O + 1mM DSS) Start->Solvent 10 mg/600µL pH pH Adjustment (Target 7.4 ± 0.05) Solvent->pH Critical Step Spin Centrifugation (12,000xg, 10 min) pH->Spin Remove Particulates Tube 3mm/5mm NMR Tube Spin->Tube Transfer Supernatant Acq Acquisition (hsqcetgpsisp2.2) Tube->Acq 298 K

Caption: Optimized workflow for preparing algal extracts. Centrifugation is mandatory to remove cell wall debris that causes line broadening.

Detailed Methodology
  • Reconstitution: Dissolve 10 mg of U-13C U-15N algal extract in 600 µL of

    
     containing 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
    
    • Causality: DSS is preferred over TMS for aqueous metabolomics as it is water-soluble and pH stable.

  • pH Standardization: Adjust pH to 7.40 using

    
     or 
    
    
    
    .
    • Causality: Chemical shifts (especially Histidine and Glutamate) are pH-sensitive. Deviation from pH 7.4 breaks compatibility with BMRB libraries [1].

  • Clarification: Centrifuge at 12,000 x g for 10 minutes. Transfer only the supernatant.

    • Trustworthiness: Suspended particulates cause magnetic susceptibility gradients, ruining the lineshape (shimming).

  • Acquisition:

    • 1D 1H: Pulse program zg30 or noesypr1d (solvent suppression).

    • 2D 1H-13C HSQC: Pulse program hsqcetgpsisp2.2 (sensitivity enhanced, adiabatic pulses).

    • Parameters: 2048 x 256 points, NS=4 (minimum), d1=1.5s.

Evaluating Spectral Quality: Quantitative Metrics

Once the spectrum is acquired, use these three metrics to grade the extract quality.

Metric A: Isotopic Enrichment (The Satellite Test)

In a 1D Proton spectrum, look at the Alanine methyl doublet at ~1.48 ppm.

  • Ideal U-13C Sample: The central doublet (from

    
    ) should be virtually invisible (residual). You should see a large doublet split by the large 
    
    
    
    coupling (~125-130 Hz).
  • Calculation:

    
    
    
  • Target: > 97% enrichment. Lower values indicate poor algal growth conditions.

Metric B: Signal-to-Noise Ratio (SNR)

Use the anomeric region of sugars (5.0 - 5.5 ppm) or the Alanine methyls.

  • Protocol: Measure the height of the Alanine

    
    -satellite peak. Measure the RMS noise in a signal-free region (e.g., -2.0 to -0.5 ppm).
    
  • Target: For 10 mg extract on a 600 MHz cryoprobe (NS=16), SNR should exceed 100:1 .

Metric C: Resolution (Lineshape)

Evaluate the DSS reference peak at 0.00 ppm.

  • FWHM (Full Width at Half Maximum): Should be < 0.8 Hz (ideally < 0.6 Hz).

  • Shape: No asymmetry (humps). Asymmetry indicates shimming issues or sample aggregation.

Diagram 2: Quality Assurance Decision Tree

QA Start Analyze 1D 1H Spectrum CheckLW Check DSS Linewidth (< 0.8 Hz?) Start->CheckLW CheckSat Check 13C Satellites (Enrichment > 97%?) CheckLW->CheckSat Yes FailShim FAIL: Re-shim or Filter Sample CheckLW->FailShim No CheckDisp Check Dispersion (Peaks present 0.5-9.0 ppm?) CheckSat->CheckDisp Yes FailIso FAIL: Low Enrichment (Reject Batch) CheckSat->FailIso No Pass PASS: Valid Reference CheckDisp->Pass Yes FailDeg FAIL: Degradation/Hydrolysis CheckDisp->FailDeg No (Clumping/Missing peaks)

Caption: Logic flow for accepting or rejecting an algal extract batch based on NMR spectral data.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad Lines (>1.0 Hz) Paramagnetic impurities or aggregation.Add 1 mM EDTA to chelate metals; Re-filter (0.22 µm).
Split Peaks (Doublets where singlets expected) pH drift or temperature gradients.Check pH (7.4); Ensure temperature equilibration (wait 5 mins inside probe).
Low 13C-HSQC Signal Inadequate relaxation delay (d1).Algal extracts are viscous. Increase d1 to 2.0s or 3.0s to allow full relaxation.
Water Artifacts Poor solvent suppression.Use zgesgp (Excitation Sculpting) instead of presaturation for cleaner baselines.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards and Protocols. [Link]

  • Markley, J. L., et al. (2019). "Practical Guidelines for 13C-Based NMR Metabolomics." Methods in Molecular Biology, 2037:69-95.[1] [Link]

  • IROA Technologies. Internal Standards for Metabolomics and QC. [Link]

  • Springer Nature Experiments. Extraction Protocol for Nontargeted NMR Metabolomics. [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。